N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3/c1-10-4-2-3-7-17(10)15(24)22(16(25)21-17)9-14(23)20-11-5-6-12(18)13(19)8-11/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDSSXYSRLYZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound with significant potential in biological research. Its molecular formula is , and it has garnered attention due to its unique structural properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H19Cl2N3O3 |
| Molecular Weight | 384.26 g/mol |
| Purity | Typically 95% |
| IUPAC Name | This compound |
| CAS Number | 556041-73-7 |
Research indicates that this compound interacts with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs). These interactions can modulate signaling pathways critical for cellular responses. For instance, compounds structurally related to this compound have been shown to affect adenylyl cyclase activity and influence ion channel regulation through Gβγ subunits .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. In vitro tests have demonstrated its effectiveness against a range of bacterial strains, indicating potential applications in treating infections caused by resistant bacteria. The compound's structural similarity to known antibacterial agents enhances its relevance in drug development .
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of various substituted acetamides, including those similar to this compound. The findings showed significant inhibition of bacterial growth in several strains .
- Cytotoxicity Assessment : In another study assessing cytotoxic effects on cancer cell lines, derivatives of the compound were tested for their ability to induce apoptosis. Results indicated that certain modifications to the structure enhanced cytotoxicity against specific cancer types .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique spirocyclic structure and the presence of electron-withdrawing groups like the dichlorophenyl moiety. These features are crucial for binding affinity and selectivity towards biological targets.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide. In a notable study, the compound was screened against multicellular spheroids to evaluate its efficacy as an anticancer agent. The results indicated that it exhibited significant cytotoxic activity against several cancer cell lines, suggesting its potential as a novel anticancer therapeutic agent .
Pharmacological Properties
The compound possesses various pharmacological properties that make it a candidate for further investigation:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : There is emerging evidence indicating that the compound may possess antimicrobial properties, making it a potential candidate for treating infections caused by resistant bacterial strains.
Several case studies have documented the applications of this compound in various experimental settings:
Case Study 1: Anticancer Screening
In a study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. This compound emerged as one of the most promising candidates due to its robust cytotoxic effects against multiple cancer cell lines .
Case Study 2: Inflammatory Response Modulation
Another study explored the anti-inflammatory potential of the compound in vitro and in vivo models of inflammation. The results demonstrated a significant reduction in inflammatory markers following treatment with this compound, indicating its potential utility in managing inflammatory diseases.
Comparison with Similar Compounds
Variations in the Aromatic Acetamide Substituent
Substitution of the aryl group significantly impacts bioactivity and physicochemical properties:
Key Observations :
Modifications in the Spirocyclic Core
The spiro system’s ring size and substituents influence conformational stability and target selectivity:
Key Observations :
- 6-Methyl vs.
- Triaza vs. Diazaspiranes : The addition of a third nitrogen atom (triaza) in ’s compound enables distinct hydrogen-bonding interactions critical for antimycobacterial activity .
Structure-Activity Relationship (SAR) Trends
Chlorine Substituents : The 3,4-dichlorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in dichlorophenyl-containing antifungals and herbicides .
Spirocyclic Rigidity : Conformational restraint improves metabolic stability compared to linear analogs, as demonstrated in spirocarbocyclic hydantoins .
Acetamide Linker : The –NHCO– group facilitates hydrogen bonding with biological targets, critical for activity in antiviral and antimycobacterial compounds .
Q & A
Basic Research Questions
Q. What multi-step synthetic strategies are effective for constructing the spirocyclic diazaspiro[4.5]decan core in this compound?
- Methodological Answer : Synthesis typically begins with cyclization reactions to form the spirocyclic core, followed by regioselective functionalization. Key steps include:
- Core formation : Cyclization of diketones or diamines under acidic/basic conditions to generate the 1,3-diazaspiro[4.5]decan scaffold .
- Substituent introduction : Halogenated phenyl groups (e.g., 3,4-dichlorophenyl) are introduced via nucleophilic substitution or coupling reactions. Solvents like dichloromethane and catalysts such as triethylamine are critical for yield optimization .
- Acetamide linkage : The final acetamide group is attached using carbodiimide coupling agents (e.g., EDC·HCl) in anhydrous conditions .
Q. Which spectroscopic and crystallographic methods are critical for confirming structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming spirocyclic geometry and substituent positions .
- X-ray crystallography : Resolves conformational variations (e.g., dihedral angles between aromatic rings and amide planes) and hydrogen-bonding networks (e.g., N–H⋯O dimers) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence polarization or calorimetry. Focus on the dichlorophenyl group’s role in hydrophobic binding .
- Cell-based viability assays : Screen for antiproliferative effects in cancer cell lines, noting the acetamide moiety’s potential as a hydrogen-bond donor .
Advanced Research Questions
Q. How do electronic effects from dichlorophenyl substituents influence reactivity and stability?
- Methodological Answer :
- Electrophilicity modulation : Chlorine’s electron-withdrawing effect increases the acetamide carbonyl’s electrophilicity, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis). Stability studies in aqueous buffers (pH 4–9) are recommended .
- Conformational analysis : Steric hindrance from chlorine substituents restricts rotation, favoring planar amide geometries. Computational tools (DFT) can predict torsional barriers .
Q. What computational approaches integrate quantum chemistry and experimental data to optimize synthesis?
- Methodological Answer :
- Reaction path searching : Use density functional theory (DFT) to model transition states and intermediates for cyclization steps .
- Machine learning : Train models on existing spirocyclic compound datasets to predict optimal reaction conditions (solvent, catalyst) .
Q. How can researchers resolve contradictions in crystallographic data showing multiple molecular conformations?
- Methodological Answer :
- Multi-conformer refinement : Apply SHELXL or similar software to model asymmetric unit variations (e.g., dihedral angles ranging 54.8°–77.5° between aromatic rings) .
- Dynamic NMR : Characterize solution-phase conformational exchange to validate crystallographic observations .
Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replacing chlorine with fluorine) and compare bioactivity. Use SPR or ITC to quantify binding affinity changes .
- Pharmacophore mapping : Identify critical interaction points (e.g., dichlorophenyl’s hydrophobic pocket) using molecular docking (AutoDock Vina) .
Q. How can enzyme interaction mechanisms be studied for this compound?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Use deuterated acetamide derivatives to probe rate-limiting steps in enzyme inhibition .
- Cryo-EM/XFEL : Resolve enzyme-compound complexes at atomic resolution, focusing on active-site interactions .
Q. How does this compound compare to structurally related spirocyclic analogs in terms of chemical properties?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Compare thermal stability; dichlorophenyl analogs show higher decomposition temperatures than methylphenyl derivatives .
- Solubility profiling : LogP measurements reveal dichlorophenyl’s lipophilicity (estimated LogP ~3.5), impacting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
